(2-Bromophenyl)(3,4-dichlorophenyl)methanol
CAS No.:
Cat. No.: VC13403482
Molecular Formula: C13H9BrCl2O
Molecular Weight: 332.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9BrCl2O |
|---|---|
| Molecular Weight | 332.0 g/mol |
| IUPAC Name | (2-bromophenyl)-(3,4-dichlorophenyl)methanol |
| Standard InChI | InChI=1S/C13H9BrCl2O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7,13,17H |
| Standard InChI Key | ARKIOCDQBQGVSK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(C2=CC(=C(C=C2)Cl)Cl)O)Br |
| Canonical SMILES | C1=CC=C(C(=C1)C(C2=CC(=C(C=C2)Cl)Cl)O)Br |
Introduction
(2-Bromophenyl)(3,4-dichlorophenyl)methanol is a chemical compound with the molecular formula C13H9BrCl2O. It is classified as a specialty material and is known by several synonyms, including 2-Bromo-3',4'-dichlorobenzhydrol and the CAS number 155891-94-4 . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.
Synthesis and Preparation
The synthesis of (2-Bromophenyl)(3,4-dichlorophenyl)methanol typically involves the reaction of a brominated benzaldehyde with a dichlorinated phenylmagnesium bromide or a similar Grignard reagent. This process forms the diarylmethanol structure through a nucleophilic addition reaction. The specific conditions and reagents may vary depending on the desired yield and purity of the product.
Applications and Research Findings
While specific applications of (2-Bromophenyl)(3,4-dichlorophenyl)methanol are not widely documented, compounds with similar structures are often used in pharmaceutical and chemical research. Diarylmethanols can serve as intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents. Their reactivity makes them useful in various organic transformations, such as Suzuki-Miyaura cross-coupling reactions .
Safety and Handling
Handling (2-Bromophenyl)(3,4-dichlorophenyl)methanol requires caution due to its potential toxicity and reactivity. It is advisable to consult the Safety Data Sheet (SDS) for specific handling instructions, including protective equipment and disposal methods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume